1-(allylamino)-3-(1H-indol-1-yl)-2-propanol

Description

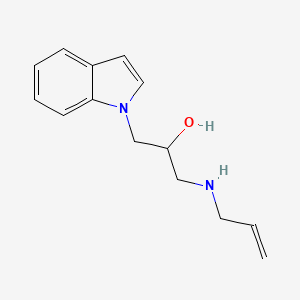

1-(Allylamino)-3-(1H-indol-1-yl)-2-propanol is a propanol derivative featuring an allylamino group (-NH-CH₂-CH=CH₂) at the C1 position and a 1H-indol-1-yl moiety at the C3 position. The indole ring, a bicyclic structure consisting of a benzene fused to a pyrrole, is substituted at the nitrogen (position 1), distinguishing it from other indole derivatives.

Properties

IUPAC Name |

1-indol-1-yl-3-(prop-2-enylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-8-15-10-13(17)11-16-9-7-12-5-3-4-6-14(12)16/h2-7,9,13,15,17H,1,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOQSVHPAGFMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(CN1C=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(allylamino)-3-(1H-indol-1-yl)-2-propanol typically involves the reaction of indole derivatives with allylamine and propanol. One common method involves the condensation of indole-3-carboxaldehyde with allylamine, followed by reduction and subsequent reaction with propanol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Allylamino)-3-(1H-indol-1-yl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The indole ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Anticancer Properties

One of the primary applications of 1-(allylamino)-3-(1H-indol-1-yl)-2-propanol is in cancer research. Indole derivatives have been shown to exhibit anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Studies suggest that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo .

- Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation .

Neuroprotective Effects

Research has also explored the neuroprotective potential of indole derivatives. The compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Some studies indicate that similar compounds can enhance cognitive function and mitigate neuroinflammation .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of indole derivatives, including this compound, demonstrated significant anticancer activity against various cancer cell lines. The study employed cell viability assays and apoptosis detection methods to evaluate the efficacy of these compounds. Results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Mechanisms

In a separate investigation focusing on neuroprotection, researchers administered this compound to animal models exhibiting symptoms of neurodegeneration. Behavioral tests alongside biochemical analyses revealed improvements in cognitive function and a decrease in markers associated with oxidative stress and inflammation .

Mechanism of Action

The mechanism of action of 1-(allylamino)-3-(1H-indol-1-yl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Key structural differences among analogues include:

- Backbone variations: Propanol (target) vs. propanolamine (e.g., beta-blockers) or propanoic acid derivatives.

- Substituent types: Allylamino (unsaturated) vs. isopropylamino (Pindolol), butylamino, or dimethylamino groups.

- Indole substitution position : 1-yl (target) vs. 3-yl or 4-yl in analogues.

- Linkage : Direct C-N bond (target) vs. ether (e.g., Pindolol) or ketone linkages.

Table 1: Structural Comparison of Selected Analogues

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The allyl group’s unsaturation may reduce LogP compared to saturated alkylamino analogues (e.g., Pindolol), affecting bioavailability.

- Solubility : The direct C-N bond in the target compound may reduce water solubility compared to ether-linked analogues like Pindolol.

Biological Activity

1-(Allylamino)-3-(1H-indol-1-yl)-2-propanol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity through various studies, including structure-activity relationships, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole ring, which is known for its diverse biological activities. The presence of the allylamino group and the propanol moiety may contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit significant pharmacological properties, including:

- Antidepressant Activity : Indole derivatives have been studied for their potential as norepinephrine reuptake inhibitors (NRIs). For instance, modifications in the indole structure can enhance selectivity for norepinephrine transporters over serotonin transporters, indicating a pathway for developing antidepressants .

- Antimicrobial Properties : Indole compounds have shown antimicrobial activity. The structural modifications in this compound may enhance its efficacy against various bacterial strains .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies on related indole derivatives suggest that:

- Substituent Effects : The introduction of small alkyl groups at specific positions on the indole ring can significantly affect the compound's selectivity and potency against target enzymes like norepinephrine transporters .

- Functional Group Variations : Variations in functional groups attached to the indole core can lead to diverse biological activities, including anti-inflammatory and anticancer effects .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of similar compounds:

- Norepinephrine Reuptake Inhibition : Compounds structurally similar to this compound have been identified as potent NRIs with IC50 values in the low nanomolar range . This suggests that modifications could yield effective antidepressants.

- Cytotoxicity and Anticancer Activity : Research on related indole derivatives has demonstrated cytotoxic effects against cancer cell lines. These studies indicate potential pathways for further development of anticancer agents based on this scaffold .

Case Study 1: Antidepressant Potential

A study focusing on a series of indole derivatives reported that specific modifications led to enhanced affinity for norepinephrine transporters. For example, compounds with a 3,3-dimethyl substitution exhibited IC50 values ranging from 2.7 to 6.5 nM against norepinephrine transporters, suggesting that similar modifications could enhance the activity of this compound .

Case Study 2: Antimicrobial Activity

In a comparative study of various indole derivatives, it was found that certain compounds exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The study highlighted that structural variations directly influenced antimicrobial efficacy, providing a basis for further exploration of this compound in this context .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(allylamino)-3-(1H-indol-1-yl)-2-propanol, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution or photoredox-catalyzed reactions. For example, allylamine derivatives have been prepared using phase-transfer catalysis (e.g., cycloalkylation of indole-containing precursors under basic conditions) . Photoredox methods (e.g., using Ru or Ir catalysts under visible light) can enhance regioselectivity and reduce side reactions, as demonstrated in analogous indole-propanol syntheses . Optimization involves solvent selection (e.g., methanol for crystallization) and catalyst screening (e.g., SHELX programs for structural validation) .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Assign peaks for the allylamino (-NH-CH2-CH=CH2), indole (aromatic protons), and propanol (-OH) moieties.

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry, as done for related indole-propanol derivatives .

- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted indole precursors) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology : Screen for β-adrenergic receptor binding affinity, given structural similarities to pindolol (a known β-blocker with an indol-1-yl-propanol backbone) . Use radioligand displacement assays (e.g., [³H]-CGP 12177) on isolated cardiac tissues or transfected HEK293 cells. Initial cytotoxicity can be assessed via MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and what techniques determine absolute configuration?

- Methodology :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients, as applied to indole-containing β-blockers .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for configurational assignment .

- X-ray anomalous dispersion : Resolve heavy-atom derivatives (e.g., brominated analogs) to assign absolute configuration .

Q. What computational strategies predict binding modes to human formyl-peptide receptors (FPRs)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using FPR2 crystal structures (PDB: 6OMM). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results to known FPR2 agonists like 3-(1H-indol-3-yl)-2-ureidopropanamide derivatives .

Q. How can contradictory toxicity data (e.g., teratogenicity vs. low acute toxicity) be reconciled?

- Methodology : Conduct dose-response studies in zebrafish embryos to evaluate developmental toxicity thresholds. Pair with metabolomics (LC-HRMS) to identify reactive metabolites (e.g., epoxide intermediates from allylamino oxidation) that may explain species-specific effects .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in indole-propanol analogs?

- Methodology : Use multivariate regression (e.g., partial least squares) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with biological activity. Include cross-validation (k-fold) to avoid overfitting, as applied in indole-based SAR studies .

Q. How should researchers design crystallization trials to improve success rates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.